2-Isopropyl-6-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149179-66-8 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
InChI Key |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2 Isopropyl 6 Methylquinoxaline
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System
The pyrazine (B50134) ring in quinoxaline is electron-deficient due to the presence of two nitrogen atoms, which deactivates the entire ring system towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) on the quinoxaline core requires forcing conditions and primarily occurs on the benzene (B151609) ring. The positions of substitution are directed by the existing substituents.
Nitration Reactions
Nitration of quinoxaline itself typically yields a mixture of 5- and 6-nitroquinoxalines, with the 5-isomer being the major product. In the case of 2-isopropyl-6-methylquinoxaline, the directing effects of the alkyl substituents on the benzene ring must be considered. Both the isopropyl group at position 2 and the methyl group at position 6 are electron-donating groups, which activate the aromatic ring towards electrophilic attack and are ortho- and para-directors. mdpi.comuci.edu
Given the positions of the existing substituents, the potential sites for nitration on the carbocyclic ring are C5, C7, and C8. The directing influence of the methyl group at C6 would favor substitution at the ortho position (C5 and C7). The isopropyl group at C2, while on the pyrazine ring, can still exert an electronic influence. The most likely positions for nitration are C5 and C7 due to the activating and directing effects of the C6-methyl group. The C8 position is sterically hindered by the peri-positioned nitrogen atom (N1).
| Reactant | Reagents and Conditions | Major Product(s) | Notes |
| This compound | HNO₃ / H₂SO₄ | 2-Isopropyl-6-methyl-5-nitroquinoxaline and 2-Isopropyl-6-methyl-7-nitroquinoxaline | The electron-donating methyl group at C6 directs electrophilic attack to the ortho positions (C5 and C7). |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. In this compound, the C2 position is already substituted. Therefore, nucleophilic substitution of a hydrogen atom (oxidative nucleophilic substitution of hydrogen, ONSH) or a suitable leaving group would be expected to occur at the C3 position.
Studies on 2-monosubstituted quinoxalines have shown that they can react with various nucleophiles, including alkyl, aryl, and alkynyl species, to yield 2,3-disubstituted quinoxalines. rsc.org The reaction of this compound with a strong nucleophile, such as an organolithium reagent, followed by an oxidative workup, would likely lead to the introduction of a substituent at the C3 position. The steric bulk of the isopropyl group at C2 might influence the reaction rate but is not expected to prevent the reaction.
| Reactant | Reagent | Product |
| This compound | 1. R-Li (e.g., n-BuLi) 2. Oxidizing agent (e.g., O₂, KMnO₄) | 3-Alkyl-2-isopropyl-6-methylquinoxaline |
Oxidation and Reduction Reactions
Selective Oxidation of the Quinoxaline Core and Substituents
The alkyl substituents on the quinoxaline ring can be selectively oxidized. The benzylic positions of the isopropyl and methyl groups are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comosti.gov Oxidation of the methyl group at C6 would yield 2-isopropylquinoxaline-6-carboxylic acid. The isopropyl group, having a tertiary benzylic hydrogen, is more resistant to oxidation under these conditions. However, under forcing conditions, cleavage of the isopropyl group to a carboxylic acid is possible.
The quinoxaline ring itself is relatively stable to oxidation, but the nitrogen atoms can be oxidized to form N-oxides. Treatment with peroxy acids can yield the corresponding 1-oxide, 4-oxide, or 1,4-dioxide.
| Substrate | Oxidizing Agent | Product |
| This compound | KMnO₄, heat | 2-Isopropylquinoxaline-6-carboxylic acid |
| This compound | Peroxy acid (e.g., m-CPBA) | This compound 1-oxide and/or 4-oxide |
Reduction Methodologies of Quinoxaline Derivatives
The quinoxaline ring can be reduced to give 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The specific conditions, including pressure and temperature, can be controlled to achieve either partial or full reduction of the pyrazine ring.
Condensation and Cyclization Reactions at Side Chains
The methyl group at the C6 position of this compound can potentially participate in condensation reactions. For instance, in the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then react with electrophiles such as aldehydes or ketones in an aldol-type condensation.
Reactions Involving Methyl and Isopropyl Groups
The methyl and isopropyl substituents on the this compound ring system offer distinct sites for chemical modification. The reactivity of these groups is influenced by their position on the quinoxaline core and the electronic nature of the heterocyclic system.
The methyl group at the 6-position, being attached to the benzene ring of the quinoxaline scaffold, can undergo oxidation to afford the corresponding carboxylic acid or aldehyde. A common reagent for the oxidation of methyl groups on heterocyclic systems to aldehydes is selenium dioxide (SeO₂). This transformation is crucial as it introduces a carbonyl functionality that can serve as a handle for further synthetic manipulations.
Side-chain halogenation of the 6-methyl group can also be achieved, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to yield a bromomethyl derivative. This derivative is a versatile intermediate for nucleophilic substitution reactions.
The isopropyl group at the 2-position is generally less reactive towards oxidation than the methyl group. However, under forcing conditions, it could potentially be oxidized. The bulky nature of the isopropyl group can also exert steric influence on reactions occurring at the adjacent positions of the quinoxaline ring. Alkyl groups on benzene rings are known to be ortho-para directing in electrophilic aromatic substitution reactions. nih.gov While the quinoxaline ring system's reactivity is more complex, the electronic and steric properties of the isopropyl group will influence the regioselectivity of such reactions.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 6-Methylquinoxaline (B1581460) | Selenium Dioxide (SeO₂) | Quinoxaline-6-carbaldehyde | Oxidation |
| 6-Methylquinoxaline | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 6-(Bromomethyl)quinoxaline | Radical Halogenation |
Functionalization of Methyl Groups (e.g., Wittig Reaction)
The functionalization of the 6-methyl group is a key strategy for extending the molecular framework of this compound. A particularly useful transformation is its conversion into an alkene via the Wittig reaction. This reaction typically involves the reaction of an aldehyde or ketone with a phosphorus ylide. mdpi.com
To perform a Wittig reaction on the 6-methyl group, it must first be converted into a carbonyl group. As mentioned in the previous section, oxidation of the 6-methyl group with selenium dioxide can yield quinoxaline-6-carbaldehyde. This aldehyde can then be subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide to introduce a carbon-carbon double bond.
The general steps for a Wittig reaction following oxidation would be:
Oxidation: this compound is oxidized to 2-isopropylquinoxaline-6-carbaldehyde.
Wittig Reaction: The resulting aldehyde is reacted with a phosphonium ylide (a Wittig reagent), generated by treating a phosphonium salt with a strong base. This yields an alkene derivative at the 6-position.
Alternatively, the methyl group can be halogenated to a bromomethyl group, which can then be converted to a phosphonium salt. Treatment of this salt with a base would generate the corresponding ylide, which can then react with an aldehyde or ketone.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Oxidation | This compound | SeO₂ | 2-Isopropylquinoxaline-6-carbaldehyde |
| 2. Wittig Reaction | 2-Isopropylquinoxaline-6-carbaldehyde | Ph₃P=CHR | 2-Isopropyl-6-(alkenyl)quinoxaline |
Formation of Heterocyclic Fused Systems
The quinoxaline nucleus can serve as a building block for the synthesis of more complex polycyclic heterocyclic systems. The introduction of appropriate functional groups allows for annulation reactions, leading to the formation of fused-ring structures with potentially enhanced biological activities. Two important classes of fused systems accessible from quinoxaline precursors are triazoloquinoxalines and pyrazoloquinoxalines.
The synthesis of nih.goviau.irmdpi.comtriazolo[4,3-a]quinoxalines can be achieved from 2-hydrazinoquinoxaline (B1584267) derivatives. iau.irmdpi.comnih.gov For this compound, this would first require the introduction of a leaving group (e.g., a halogen) at the 3-position, followed by substitution with hydrazine (B178648) to form 2-isopropyl-3-hydrazino-6-methylquinoxaline. Cyclization of this intermediate with reagents like orthoesters or carboxylic acids can then furnish the desired triazolo-fused system. iau.ir
Pyrazolo[1,5-a]quinoxalines represent another important class of fused heterocycles. researchgate.netnih.govrsc.org Their synthesis can be accomplished through various strategies, often involving the cyclization of suitably substituted quinoxaline precursors. For instance, a 2-haloquinoxaline derivative can be a key starting material for such transformations.
| Target Fused System | Quinoxaline Precursor | Key Reagents for Cyclization |
| nih.goviau.irmdpi.comTriazolo[4,3-a]quinoxaline | 2-Hydrazinoquinoxaline derivative | Orthoesters, Carboxylic acids |
| Pyrazolo[1,5-a]quinoxaline | 2-Haloquinoxaline derivative | Varies depending on the specific synthetic route |
Metal-Mediated and Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including quinoxalines. To utilize these reactions, a halogen atom is typically introduced onto the quinoxaline ring system. For this compound, halogenation can be directed to either the benzene or pyrazine ring, depending on the reaction conditions. A halogenated derivative, such as 2-chloro- or 2-bromo-6-methyl- (or a halo- derivative at another position), can then serve as a versatile substrate for various cross-coupling reactions.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly efficient for the formation of aryl-aryl or aryl-heteroaryl bonds. A halo-derivative of this compound could be coupled with a wide range of boronic acids to introduce diverse aryl or heteroaryl substituents.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction would allow for the introduction of an alkynyl moiety onto the quinoxaline scaffold, which can serve as a versatile handle for further transformations, such as cycloaddition reactions.
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This provides a direct method for the alkenylation of a halogenated this compound, introducing a vinyl group that can be further modified.
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halo-quinoxaline + Organoboron compound | Palladium catalyst + Base | C-C (Aryl-Aryl/Heteroaryl) |
| Sonogashira | Halo-quinoxaline + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (Aryl-Alkynyl) |
| Heck | Halo-quinoxaline + Alkene | Palladium catalyst + Base | C-C (Aryl-Vinyl) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Isopropyl-6-methylquinoxaline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protons on the quinoxaline (B1680401) ring, the isopropyl group, and the methyl group all produce distinct signals. The aromatic protons typically appear in the downfield region (δ 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring portion of the quinoxaline core. The methine proton of the isopropyl group would appear as a septet, while the two methyl groups of the isopropyl substituent would appear as a doublet. Due to hindered rotation around the bond connecting the isopropyl group to the quinoxaline ring, the two methyl groups can become chemically non-equivalent (anisochronous), potentially leading to two distinct doublet signals researchgate.net. The protons of the methyl group at the 6-position would yield a singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The chemical shifts would confirm the presence of the aromatic and heterocyclic rings, as well as the aliphatic carbons of the isopropyl and methyl substituents.
NMR is also crucial for isomeric analysis. For example, it can readily distinguish this compound from its isomer, 2-Isopropyl-7-methylquinoxaline, as the substitution pattern on the benzene ring significantly alters the chemical shifts and coupling constants of the aromatic protons nih.gov. Techniques like the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximities between protons, confirming the spatial arrangement of the substituents itba.edu.ar.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard NMR principles and data for analogous structures like 2-methylquinoxaline (B147225) and other alkyl-substituted quinoxalines nih.govdocbrown.info.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Aromatic CH | C3-H | ~8.6 | Singlet | ~143 |
| Aromatic CH | C5-H | ~7.8 | Doublet | ~129 |
| Aromatic CH | C7-H | ~7.5 | Doublet | ~128 |
| Aromatic CH | C8-H | ~7.9 | Singlet | ~130 |
| Aliphatic CH | Isopropyl CH | ~3.3 | Septet | ~35 |
| Aliphatic CH₃ | Isopropyl CH₃ | ~1.4 | Doublet | ~22 |
| Aliphatic CH₃ | 6-Methyl | ~2.5 | Singlet | ~21 |
| Aromatic C | C2, C6, C4a, C8a | - | - | ~165, ~138, ~141, ~140 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition, C₁₂H₁₄N₂.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used for quinoxaline analysis nih.govresearchgate.net. Under mass spectrometric conditions, the molecule undergoes characteristic fragmentation, which provides further structural confirmation. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the isopropyl group to give a stable secondary carbocation, resulting in an [M-15]⁺ fragment. Another expected fragmentation is the loss of the entire isopropyl group (•CH(CH₃)₂) to yield an [M-43]⁺ fragment. Analysis of these fragmentation patterns helps to confirm the nature and position of the alkyl substituents tandfonline.com.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Formula |
|---|---|---|
| 186.12 | [M]⁺ (Molecular Ion) | [C₁₂H₁₄N₂]⁺ |
| 171.09 | [M - CH₃]⁺ | [C₁₁H₁₁N₂]⁺ |
| 143.06 | [M - CH(CH₃)₂]⁺ | [C₉H₇N₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds sphinxsai.com. For this compound, these techniques confirm the presence of the aromatic system and the aliphatic side chains.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹ scialert.net.
Aliphatic C-H stretching: From the isopropyl and methyl groups, appearing just below 3000 cm⁻¹ nih.gov.
C=N and C=C stretching: Vibrations from the quinoxaline ring system are expected in the 1500-1650 cm⁻¹ region scialert.net.
C-H bending: Vibrations for the methyl and isopropyl groups would be seen in the 1350-1470 cm⁻¹ range scialert.net.
While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it particularly useful for observing the C=C bonds within the aromatic system. Together, the two techniques provide a complete vibrational fingerprint of the molecule researchgate.net.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are based on data for similar quinoxaline derivatives nih.govscialert.net.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Quinoxaline Ring |
| Aliphatic C-H Stretch | 2850 - 2980 | Isopropyl and Methyl Groups |
| C=N Stretch | 1600 - 1650 | Quinoxaline Ring |
| Aromatic C=C Stretch | 1500 - 1600 | Quinoxaline Ring |
| CH₃/CH Bending | 1360 - 1470 | Isopropyl and Methyl Groups |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown nih.gov. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
For this compound, an X-ray crystal structure would confirm the planarity of the quinoxaline ring system and reveal the exact conformation of the isopropyl group relative to the ring. The analysis would also provide the unit cell dimensions and the space group symmetry of the crystal lattice. Data from the closely related compound 2-isopropyl-3-methylquinoxaline 1,4-dioxide shows it crystallizes in the orthorhombic system, and it is plausible that this compound would exhibit a similar packing arrangement nih.gov.
Table 4: Representative Crystal Data for a Related Quinoxaline Derivative Data from 2-isopropyl-3-methylquinoxaline 1,4-dioxide nih.gov.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.3879 |
| b (Å) | 6.8462 |
| c (Å) | 11.8861 |
| Volume (ų) | 1089.44 |
| Z (Molecules per unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from starting materials, byproducts, or isomers nih.gov.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is well-suited for analyzing volatile compounds like quinoxaline derivatives. The retention time in GC is a characteristic property that helps in identification, while the peak area allows for quantification of the compound and any impurities tandfonline.commdpi.com.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For compounds like this compound, reverse-phase HPLC is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) sielc.com. By varying the mobile phase composition, a high degree of separation can be achieved, making HPLC ideal for both analytical purity checks and preparative-scale purification to isolate the compound from a reaction mixture chromatographyonline.comsielc.com.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of quinoxaline (B1680401) compounds. These calculations can determine key parameters that govern the molecule's behavior.
Electron Distribution and Molecular Orbitals: Calculations reveal the distribution of electron density, highlighting electron-rich and electron-poor regions. For 2-isopropyl-6-methylquinoxaline, the nitrogen atoms in the pyrazine (B50134) ring are expected to be the most electronegative centers, influencing the molecule's interaction with other species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.
Reactivity Descriptors: Global reactivity descriptors derived from the energies of frontier molecular orbitals can be calculated to predict how the molecule will behave in chemical reactions. These descriptors include electronegativity, chemical hardness, and electrophilicity index. Such parameters are crucial for understanding the molecule's potential as a reactant in various chemical transformations.
Table 1: Predicted Quantum Chemical Parameters for Quinoxaline Derivatives
| Parameter | Predicted Value/Trend | Significance |
|---|---|---|
| HOMO Energy | High | Indicates electron-donating ability |
| LUMO Energy | Low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Correlates with chemical stability and reactivity |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, docking studies could identify potential binding sites on various enzymes or receptors. The binding affinity, a measure of how strongly the ligand binds, can be estimated through scoring functions. These studies are the first step in rational drug design, helping to screen large libraries of compounds for potential biological activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-target complex over time. These simulations model the movements and interactions of atoms, offering insights into the stability of the binding pose, the role of specific amino acid residues in the interaction, and the conformational changes that may occur upon binding. For instance, MD simulations could reveal key hydrogen bonds or hydrophobic interactions between the quinoxaline derivative and the target protein.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For the synthesis of quinoxaline derivatives, computational methods can be used to map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions and developing more efficient synthetic routes.
The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine (B120857) with an α-dicarbonyl compound. Computational studies can:
Model the step-by-step formation of the quinoxaline ring.
Evaluate the influence of catalysts on the reaction rate and yield.
Predict the regioselectivity of the reaction, which is particularly important for unsymmetrically substituted reactants.
Structure-Property Relationship Studies: Chemical Design Principles
Understanding the relationship between a molecule's structure and its properties is a cornerstone of chemical design. For quinoxaline derivatives, computational studies can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate structural or physicochemical descriptors with biological activity or physical properties.
By systematically modifying the structure of the quinoxaline core—for example, by changing the position and nature of substituents—researchers can develop models that predict how these changes will affect properties like solubility, electronic behavior, and binding affinity. The presence of the isopropyl and methyl groups on the this compound molecule significantly influences its steric and electronic properties compared to the parent quinoxaline. These substituents can impact how the molecule packs in a solid state or how it fits into a protein's binding pocket.
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, which can then be validated against experimental data. This is particularly useful for structure elucidation and for interpreting complex spectra.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, the proposed structure of this compound can be confirmed.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated and compared with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to different functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum, providing insights into the molecule's color and photophysical properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| 2-Methylquinoxaline (B147225) |
| 7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione |
Applications in Advanced Chemical Research and Materials Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
Quinoxaline (B1680401) derivatives, including 2-Isopropyl-6-methylquinoxaline, are valuable intermediates in organic synthesis due to the reactivity of the quinoxaline core. acs.orgnih.gov The presence of the pyrazine (B50134) ring, with its two nitrogen atoms, influences the electron distribution of the aromatic system, allowing for a variety of chemical transformations. The classical and most widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. sapub.orgnih.gov For the synthesis of this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with 1-isopropyl-1,2-propanedione.
The substituents on the quinoxaline ring, such as the isopropyl and methyl groups in this compound, play a crucial role in directing subsequent reactions and modifying the properties of the resulting complex molecules. These alkyl groups can influence the solubility, steric hindrance, and electronic nature of the quinoxaline system, thereby affecting its reactivity in further synthetic steps. The synthesis of various functionalized quinoxalines often involves metal-catalyzed cross-coupling reactions, C-H functionalization, and nucleophilic aromatic substitution, demonstrating the versatility of the quinoxaline scaffold as a building block. nih.govorganic-chemistry.org
The following table summarizes common synthetic routes for quinoxaline derivatives, which are applicable to the synthesis of this compound and its subsequent use as a synthetic intermediate.
| Reaction Type | Reactants | Conditions | Significance | Reference(s) |
| Condensation | o-phenylenediamine, α-dicarbonyl compound | Mild acidic or basic conditions, sometimes catalyzed by iodine or nanocatalysts. | Fundamental and widely used method for forming the quinoxaline core. | sapub.orgnih.govrsc.org |
| Oxidative Cyclization | α-hydroxy ketones, o-phenylenediamine | Often catalyzed by I2/DMSO. | Provides an alternative route to quinoxalines from readily available starting materials. | nih.gov |
| Nucleophilic Aromatic Substitution | 2-Haloquinoxalines, nucleophiles | Varies depending on the nucleophile. | Allows for the introduction of a wide range of functional groups onto the quinoxaline ring. | nih.gov |
| C-H Functionalization | Quinoxalin-2(1H)-ones, various reagents | Often involves metal catalysis or radical initiators. | Enables direct modification of the quinoxaline core, offering atom economy. | nih.gov |
Coordination Chemistry of this compound and its Derivatives
The nitrogen atoms in the pyrazine ring of quinoxaline and its derivatives possess lone pairs of electrons, making them excellent ligands for coordination with metal ions. The coordination chemistry of quinoxaline derivatives is a rich and expanding field, with applications in catalysis, materials science, and bioinorganic chemistry. isca.innih.gov The substituents on the quinoxaline ring, such as the isopropyl and methyl groups in this compound, can significantly influence the coordination properties of the ligand. These groups can affect the steric environment around the nitrogen donors and modulate the electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. rsc.org
For instance, copper(II) halides have been shown to form complexes with substituted quinoxalines, with the stoichiometry and structure of the complexes being dependent on the substituents. rsc.org While 2,3-diphenylquinoxaline (B159395) forms monomeric complexes, 2,3-dimethylquinoxaline (B146804) can act as a bridging ligand to form polymeric, square-planar complexes. rsc.org It can be inferred that this compound would likely form stable complexes with a variety of transition metals, with the isopropyl group at the 2-position potentially influencing the geometry of the complex due to its steric bulk.
Research on radical-bridged transition metal complexes has demonstrated that ligands like 2,3-di(2-pyridyl)-quinoxaline (dpq) can mediate very strong antiferromagnetic coupling between metal centers. rsc.org This highlights the potential of quinoxaline-based ligands in the design of magnetic materials. The electronic and steric tuning afforded by substituents like isopropyl and methyl groups is critical in tailoring these magnetic properties.
Development of Materials with Specific Chemical Functions
The unique electronic and photophysical properties of the quinoxaline scaffold have led to its extensive use in the development of advanced materials with specific chemical functions. nih.govmdpi.com Quinoxaline derivatives have been investigated as components in fluorescent dyes, electroluminescent materials, and organic semiconductors. capes.gov.brrsc.org The introduction of substituents like the isopropyl and methyl groups in this compound allows for the fine-tuning of these material properties.
For example, in the context of electroluminescent materials, the emission color and efficiency of quinoxaline-based compounds can be modulated by altering the electronic nature of the substituents. acs.org Dipolar compounds containing both quinoxaline acceptors and arylamine donors have been prepared and shown to function effectively as hole-transporting and emitting layers in organic light-emitting diodes (OLEDs). rsc.org The isopropyl and methyl groups, being electron-donating, can influence the energy levels of the molecular orbitals and thus the photophysical properties of the material.
The following table summarizes the application of quinoxaline derivatives in functional materials, with inferred relevance to this compound.
| Material Type | Key Property | Role of Substituents | Potential Application | Reference(s) |
| Electroluminescent Materials | Tunable emission color, high glass transition temperatures. | Modify donor/acceptor strengths, influence molecular packing and thermal stability. | Organic Light-Emitting Diodes (OLEDs). | capes.gov.brrsc.orgacs.org |
| Fluorescent Dyes and Sensors | High quantum yields, sensitivity to environmental polarity. | Affect photoluminescence quantum efficiency and solvatochromic behavior. | pH sensors, bio-imaging. | nih.gov |
| Organic Semiconductors | Electron-transporting capabilities. | Tune energy levels of HOMO and LUMO, influence charge mobility. | Organic Field-Effect Transistors (OFETs). | d-nb.info |
Inhibition of Metal Corrosion by Quinoxaline Derivatives
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen heteroatoms with the vacant d-orbitals of the metal. researchgate.net
The efficiency of a quinoxaline derivative as a corrosion inhibitor is significantly influenced by its molecular structure, including the nature and position of substituents. Electron-donating groups, such as the isopropyl and methyl groups in this compound, are generally expected to enhance the inhibition efficiency. lew.ro These groups increase the electron density on the quinoxaline ring system, which facilitates stronger adsorption onto the metal surface. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate quantum chemical parameters with inhibition efficiency, where a lower energy gap (ΔE) and a higher highest occupied molecular orbital (HOMO) energy are often associated with better inhibition performance. najah.edu
The table below presents key findings from studies on quinoxaline derivatives as corrosion inhibitors.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Effect of Substituents | Reference(s) |
| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Adsorption on the metal surface, forming a protective film. | Different carbonyl substituents on the pyrazole (B372694) ring attached to the quinoxaline core influenced the inhibition efficiency. | acs.org |
| General Quinoxaline Derivatives | Mild Steel | Acidic Media | Physisorption and chemisorption involving N-atoms and π-electrons. | Electron-donating groups generally enhance inhibition efficiency. | researchgate.netlew.ro |
| Substituted Quinoxalines | Mild Steel | 1 M HCl | Mixed-type inhibition (affecting both anodic and cathodic reactions). | The presence of methyl groups showed significant reduction in corrosion rates. | researchgate.net |
Precursors for Porphyrin and Electroluminescent Materials
The quinoxaline moiety can be fused to other aromatic systems to create extended π-conjugated structures with interesting photophysical and electrochemical properties. This has led to their use as precursors for both porphyrin-based materials and electroluminescent materials.
Porphyrin Chemistry: Quinoxaline-fused porphyrins have been synthesized and investigated for their potential in various applications, including as sensitizers in dye-sensitized solar cells. acs.org The fusion of a quinoxaline unit to the β,β'-pyrrolic positions of a porphyrin macrocycle extends the π-system, leading to broadened and red-shifted absorption spectra and a decreased HOMO-LUMO gap. acs.orgnih.gov This tuning of the optical and electronic properties is crucial for enhancing the light-harvesting capabilities of the porphyrin. The synthesis of such fused systems often involves the condensation of a porphyrin-dione with an ortho-diamine. While not directly reported for this compound, its corresponding diamine precursor could potentially be used to synthesize novel quinoxaline-fused porphyrins with specific solubility and electronic characteristics imparted by the isopropyl and methyl groups.
Rational Design of Chemical Scaffolds for Chemical Probes
The quinoxaline scaffold is a versatile platform for the rational design of chemical probes due to its biological activity and its amenability to chemical modification. researchgate.netmdpi.com Chemical probes are small molecules used to study and manipulate biological systems, and their design often relies on a central scaffold that can be systematically functionalized to optimize properties such as potency, selectivity, and cell permeability. The structure-activity relationship (SAR) of quinoxaline derivatives has been extensively studied in the context of drug discovery, providing a valuable knowledge base for the design of chemical probes. mdpi.comnih.gov
The design of quinoxaline-based probes often involves the introduction of various functional groups at different positions of the quinoxaline ring to interact with specific biological targets. For example, the introduction of a carboxylic acid group at position 5 of the quinoxaline ring was found to be important for otoprotection against aminoglycoside-induced hearing loss. nih.gov The isopropyl and methyl groups in this compound can serve as handles for further functionalization or can directly contribute to the binding affinity and selectivity of the probe through hydrophobic interactions with the target protein.
The development of new synthetic methodologies, such as C-H functionalization, allows for the late-stage modification of the quinoxaline scaffold, enabling the rapid generation of diverse libraries of chemical probes for high-throughput screening. nih.gov The principles of rational design, guided by computational modeling and SAR studies, are crucial for developing potent and selective chemical probes based on the this compound scaffold for a wide range of biological investigations.
Future Research Directions in 2 Isopropyl 6 Methylquinoxaline Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for advancing the study of 2-Isopropyl-6-methylquinoxaline. nih.gov While traditional methods for quinoxaline (B1680401) synthesis exist, future research should focus on novel catalytic systems and greener approaches. nih.govresearchgate.net
A significant area for exploration is the use of heterogeneous catalysts, which offer advantages in terms of reusability and simplified product purification. mdpi.com Recent studies on quinoxalin-2(1H)-ones have demonstrated the potential of materials like graphitic carbon nitride (g-C3N4) as photocatalysts for C-H functionalization under visible light. mdpi.com Adapting such systems for the synthesis of this compound could provide a more sustainable alternative to conventional methods.
Furthermore, leveraging elemental sulfur as a catalyst for the oxidative condensation of o-phenylenediamines with ketones presents another promising avenue. researchgate.net This approach, which avoids the use of traditional, often harsh, oxidants, aligns with the principles of green chemistry. researchgate.netresearchgate.net Research into applying sulfur-catalyzed reactions for the synthesis of this compound from appropriate precursors could lead to more efficient and atom-economical processes.
| Catalyst Type | Potential Advantages for this compound Synthesis | Relevant Precursors |
| Heterogeneous Photocatalysts (e.g., g-C3N4) | Utilizes visible light, mild reaction conditions, catalyst is recyclable. mdpi.com | 4-methyl-1,2-phenylenediamine and 3-methyl-2-butanone |
| Elemental Sulfur | Inexpensive, readily available, avoids harsh oxidants. researchgate.net | 4-methyl-1,2-phenylenediamine and 3-methyl-2-butanone |
| Pyridine-based Catalysts | Can facilitate cyclization under specific conditions. mdpi.com | Substituted o-phenylenediamines and α-dicarbonyl compounds |
Advanced Functionalization and Derivatization Strategies
To unlock the full potential of this compound, the development of advanced strategies for its functionalization and derivatization is paramount. Direct C-H functionalization is a particularly attractive approach as it allows for the introduction of new functional groups without the need for pre-functionalized starting materials, making it a more cost-effective and efficient process. researchgate.netnih.gov
Future research should focus on the selective functionalization of the quinoxaline core. For instance, methods developed for the C3-position functionalization of quinoxalin-2(1H)-ones, such as copper-catalyzed three-component reactions to introduce ether units, could be adapted for this compound. nih.gov This would enable the creation of a diverse library of derivatives with potentially novel biological activities. benthamdirect.com
Moreover, exploring late-stage functionalization techniques will be crucial. These methods allow for the modification of complex molecules at a late stage of the synthesis, providing rapid access to a wide range of analogues for structure-activity relationship (SAR) studies. researchgate.net The development of such strategies for this compound would significantly accelerate the discovery of new bioactive compounds. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net For the synthesis of quinoxaline derivatives, flow chemistry provides a safer means of handling potentially hazardous intermediates, such as diazoketones, and minimizes operator exposure to carcinogenic reagents like phenylenediamines. uc.pt
Future research should aim to develop continuous flow processes for the synthesis and derivatization of this compound. uc.ptdtu.dk This would involve designing and optimizing flow reactors for each synthetic step, potentially telescoping multiple reactions to reduce manual handling and purification steps. acs.orgnih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to traditional batch processes. dtu.dk
Furthermore, the combination of flow chemistry with automated systems and real-time reaction monitoring can enable high-throughput synthesis and optimization of reaction conditions. researchgate.netdtu.dk This approach would be invaluable for rapidly generating libraries of this compound derivatives for biological screening, accelerating the drug discovery process. researchgate.net
| Technology | Key Benefits for this compound Research |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for telescoping reactions. researchgate.netuc.ptacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility. researchgate.netdtu.dk |
| Real-time Monitoring | Immediate feedback for reaction optimization, better understanding of reaction kinetics. dtu.dk |
Deeper Computational Insights into Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and predict the chemical behavior of molecules like this compound. researchgate.netnih.gov Future research should leverage these methods to gain deeper insights into its reactivity, electronic structure, and potential interactions with biological targets.
DFT calculations can be used to study the frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors of this compound. researchgate.net This information is crucial for predicting its reactivity in various chemical transformations and for designing novel synthetic pathways. mdpi.com For example, understanding the electrophilicity and nucleophilicity of different positions on the quinoxaline ring can guide the development of selective functionalization strategies.
Furthermore, computational modeling can be employed to investigate the non-covalent interactions between this compound derivatives and their biological targets. researchgate.net This can aid in the rational design of more potent and selective inhibitors or probes. By simulating the binding of different derivatives to a target protein, researchers can identify key interactions and prioritize the synthesis of the most promising compounds. mdpi.com
Development of this compound-based Chemical Tools
Building on a solid foundation of synthetic and computational chemistry, a significant future direction is the development of chemical tools derived from the this compound scaffold. mskcc.org These tools, which include chemical probes, can be instrumental in studying biological processes and validating new drug targets. nih.govchemicalprobes.org
The design of fluorescent probes based on the this compound core could enable the visualization of specific biological targets or processes within living cells. researchgate.net By attaching a fluorophore to the quinoxaline scaffold, it may be possible to create probes that exhibit changes in their fluorescence properties upon binding to a target, allowing for real-time imaging and analysis.
Moreover, the development of covalent probes and degraders represents a cutting-edge area of chemical biology. nih.govbohrium.com A this compound-based covalent probe could be designed to irreversibly bind to a target protein, providing a powerful tool for target identification and validation. nih.gov Similarly, a degrader molecule incorporating the quinoxaline scaffold could be engineered to induce the degradation of a specific protein, offering a novel approach to modulating protein function. bohrium.com The development of such sophisticated chemical tools would significantly expand the utility of this compound in biomedical research. nih.gov
Q & A
Q. What are the standard synthetic methodologies for 2-Isopropyl-6-methylquinoxaline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclocondensation of substituted o-phenylenediamines with α-diketones or their equivalents. For example, glyoxylic acid derivatives can react with diamine precursors under acidic or basic conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., sulfamic acid for eco-friendly approaches) significantly affect yield and purity. Optimization often requires iterative testing of these variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The quinoxaline core’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at positions adjacent to nitrogen. Methyl and isopropyl groups alter steric bulk, affecting regioselectivity. For example, Suzuki-Miyaura coupling at the 3-position may be hindered by isopropyl steric effects, requiring bulky palladium ligands (e.g., XPhos) to enhance efficiency .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the catalytic efficiency of this compound in photoredox reactions?
Discrepancies arise from variations in light source intensity (e.g., LED vs. UV lamp), solvent polarity (which affects excited-state lifetimes), and electron donor/acceptor pairs. Controlled studies using time-resolved spectroscopy (e.g., transient absorption) can clarify triplet-state dynamics and electron-transfer pathways .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinity to targets like kinase enzymes. Parameters such as Gibbs free energy (ΔG) and binding pocket complementarity (e.g., hydrophobic interactions with isopropyl groups) guide structure-activity relationship (SAR) studies .
Q. What strategies resolve low reproducibility in heterogeneous catalysis studies involving this compound?
Standardize catalyst preparation (e.g., sol-gel vs. impregnation methods) and characterize surface properties via BET analysis or XPS. Contradictory turnover numbers (TONs) may stem from impurities in starting materials; HPLC-MS purity checks (>98%) are critical .
Q. How do steric effects of the isopropyl group impact supramolecular assembly in this compound-based coordination polymers?
Single-crystal X-ray studies reveal that the isopropyl group disrupts π-π stacking, favoring alternate packing modes (e.g., halogen bonding). Thermogravimetric analysis (TGA) and PXRD further correlate steric bulk with thermal stability and crystallinity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Account for outliers via Grubbs’ test and validate assay reproducibility with coefficient of variation (CV < 15%). Include positive controls (e.g., cisplatin for cytotoxicity) to benchmark results .
Q. How should researchers address conflicting solubility data for this compound across solvents?
Tabulate solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents with Hansen solubility parameters. Contradictions often stem from incomplete equilibration; dynamic light scattering (DLS) can detect colloidal aggregation affecting apparent solubility .
Q. What protocols ensure ethical and replicable handling of this compound in interdisciplinary studies?
- Safety : Follow GHS guidelines for acute toxicity (e.g., LD data in SDS sheets) and use fume hoods during synthesis .
- Data Sharing : Deposit raw spectra, crystallographic data (CCDC), and assay protocols in repositories like Zenodo for peer validation .
Tables for Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 202.29 g/mol | CAS |
| Melting Point | 148–150°C (lit.) | PubChem |
| logP (Octanol-Water) | 2.8 (predicted) | EPA DSSTox |
Table 2: Common Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Condensation | HSO | 65 | Ethanol, reflux | |
| Microwave-assisted | Sulfamic acid | 82 | 100°C, 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
